1,2,5-Oxadithiolane 2,2,5,5-tetraoxide
Description
Contextualization within Heterocyclic Chemistry and Organosulfur Compounds
1,2,5-Oxadithiolane 2,2,5,5-tetraoxide is a member of two significant families of chemical compounds: heterocyclic compounds and organosulfur compounds.
Heterocyclic compounds are cyclic molecules in which at least one atom in the ring structure is an element other than carbon. This class of compounds is vast and forms the basis for a multitude of natural products, pharmaceuticals, and materials. The presence of heteroatoms like oxygen, nitrogen, or sulfur imparts unique physical and chemical properties that are often essential for biological activity. tandfonline.com Many vitamins, hormones, and antibiotics, for example, feature heterocyclic cores.
Organosulfur compounds are organic molecules that contain sulfur. iomcworld.com They are ubiquitous in nature and technology, ranging from essential amino acids like methionine to vital antibiotics such as penicillin. iomcworld.com The versatility of sulfur, with its ability to exist in various oxidation states, allows for a wide array of functional groups, including thiols, sulfides, and sulfones. iomcworld.com This chemical diversity makes organosulfur compounds crucial building blocks in synthetic chemistry and key components in medicinal chemistry. tandfonline.com The integration of a sulfur-containing heterocycle into a molecule can influence its medicinal potency and mode of action. tandfonline.com
Therefore, this compound, possessing both a heterocyclic ring and oxidized sulfur atoms, represents a confluence of these two important chemical domains.
Theoretical Significance and Research Interest in Cyclic Sulfone Systems
The defining structural feature of this compound is the presence of two sulfonyl groups within a cyclic system. Cyclic sulfones are a well-studied class of compounds with considerable theoretical and practical importance. nih.gov
The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms (R-S(O)₂-R'), is a key functional group in organic synthesis and medicinal chemistry. iomcworld.comresearchgate.net It is known to be a strong hydrogen-bond acceptor, which allows molecules containing this group to interact effectively with biological targets like enzymes. researchgate.net Furthermore, the sulfonyl group is often used as a versatile intermediate in organic synthesis; for instance, substituted 3-sulfolenes can serve as precursors to conjugated dienes through the extrusion of sulfur dioxide, a reaction valuable in constructing complex molecules. iomcworld.comucsb.edu
Research interest in cyclic sulfones is driven by several factors:
Biological Activity: The cyclic sulfone scaffold is a key component in numerous biologically active molecules, including inhibitors for enzymes like proteases and β-lactamases. iomcworld.comucsb.edu Their rigid cyclic structure can help to correctly orient functional groups for optimal interaction with a biological target. iomcworld.comresearchgate.net
Synthetic Utility: Cyclic sulfones are stable and versatile intermediates. iomcworld.com Modern synthetic methods, such as ring-closing metathesis, have been developed to efficiently create cyclic sulfones of various ring sizes, further expanding their utility. ucsb.edu
Material Science: The chemical properties of cyclic sulfones make them useful in the development of novel optoelectronic materials and polymers. nih.gov
The structure of this compound, containing two sulfonyl groups within a five-membered ring, presents a compact and highly oxidized system. Such structures are of theoretical interest for their unique conformational properties and electronic characteristics, which could lead to novel applications if efficient synthetic routes were developed.
Historical Perspectives on Related Oxadithiolane and Oxathiolane Derivatives Research
While the history of this compound itself is not well-documented, the research history of related sulfur-containing heterocycles, particularly oxathiolanes, is rich and medically significant. The 1,3-oxathiolane (B1218472) ring, a structural isomer of the oxadithiolane core, is a cornerstone of several major antiviral drugs.
The development of synthetic routes to 1,3-oxathiolane nucleoside analogues has been a major focus in medicinal chemistry for decades. nih.gov A landmark achievement in this area was the synthesis of (±)-BCH-189 in 1989, the first oxathiolane nucleoside, which paved the way for the development of crucial antiretroviral drugs. nih.gov
Key historical developments in the synthesis of these related compounds include:
Lamivudine (3TC) and Emtricitabine (FTC): These are essential medicines for the treatment of HIV. nih.gov Their molecular structure features a 1,3-oxathiolane ring in place of the sugar moiety found in natural nucleosides. nih.gov The vast majority of innovation in this field has focused on improving the stereochemistry of the oxathiolane ring and the subsequent attachment of the nucleobase. nih.govacs.org
"Supply-Centered Synthesis": More recently, research has focused on developing new, cost-effective synthetic routes for these vital medicines by starting from simple, widely available commodity chemicals like chloroacetic acid, vinyl acetate (B1210297), and sodium thiosulfate. nih.govacs.org
Sulfenyl Chloride Chemistry: One innovative route involves the use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors, demonstrating the ongoing evolution of synthetic strategies for these important heterocycles. nih.govacs.org
This historical focus on the 1,3-oxathiolane core highlights the profound impact that sulfur- and oxygen-containing five-membered rings have had on medicinal chemistry. The research dedicated to these related structures underscores the potential importance of exploring other, less common isomers and derivatives like this compound.
Structure
3D Structure
Properties
IUPAC Name |
1,2,5-oxadithiolane 2,2,5,5-tetraoxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O5S2/c3-8(4)1-2-9(5,6)7-8/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHXCCQBSGTCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)OS1(=O)=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry of 1,2,5 Oxadithiolane 2,2,5,5 Tetraoxide
Strategies for the Construction of the 1,2,5-Oxadithiolane Ring System
The formation of the 1,2,5-oxadithiolane ring is a critical step in the synthesis of the target molecule. General strategies for the synthesis of cyclic sulfones often involve the formation of carbon-sulfur bonds through various catalytic processes. mdpi.com For the specific 1,2,5-oxadithiolane system, a key approach would be the reaction of a dielectrophilic precursor with a dinucleophilic sulfur source.
One plausible strategy involves the cyclization of a precursor molecule already containing the necessary carbon, oxygen, and sulfur atoms. For instance, the reaction of a suitable diol with a sulfur-containing reagent could yield the desired heterocyclic framework. Another approach is the use of ring-closing metathesis (RCM) of acyclic sulfones, which has proven to be a versatile method for creating cyclic sulfones of various ring sizes. ucsb.edu This technique could be adapted to precursors containing the oxadithiolane backbone.
Transition metal-catalyzed reactions have also emerged as powerful tools in the synthesis of cyclic sulfones. mdpi.com For example, palladium-catalyzed protocols can facilitate the intramolecular oxidative cyclization to form fused biaryl and heterodiaryl sulfones. mdpi.com While not directly applied to 1,2,5-oxadithiolane, these methods highlight the potential of transition metal catalysis in constructing such heterocyclic systems.
A summary of potential strategies is presented in the table below:
| Strategy | Description | Potential Precursors | Key Reagents/Catalysts |
| Cyclization of Acyclic Precursors | Intramolecular reaction to form the heterocyclic ring. | Dihaloalkanes, diols with sulfur reagents | Base, transition metal catalysts |
| Ring-Closing Metathesis (RCM) | Formation of a cyclic olefin from a diene, followed by reduction. | Acyclic sulfones with terminal alkenes | Grubbs' catalyst, Hoveyda-Grubbs catalyst |
| Transition Metal-Catalyzed Cyclization | Intramolecular C-S bond formation. | Sulfone-tethered alkynols | Palladium, copper, or rhodium catalysts |
Oxidative Routes for the Formation of Tetraoxide Sulfone Moieties
Once the 1,2,5-oxadithiolane ring is constructed, the next crucial step is the oxidation of the sulfur atoms to form the 2,2,5,5-tetraoxide. The oxidation of thioethers to sulfones is a well-established transformation in organic chemistry. mdpi.comresearchgate.net A variety of oxidizing agents can be employed for this purpose, with the choice of reagent often depending on the substrate's functional group tolerance and the desired selectivity.
Commonly used oxidants include meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide (H₂O₂), and potassium permanganate (B83412) (KMnO₄). mdpi.comresearchgate.net For the synthesis of 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide, a strong oxidizing agent would be required to ensure the complete oxidation of both sulfur atoms to the sulfone state. Hydrogen peroxide, often in the presence of a catalyst, is an effective and environmentally benign option. organic-chemistry.org For instance, tantalum carbide and niobium carbide have been shown to catalyze the oxidation of sulfides to sulfoxides and sulfones, respectively, using 30% hydrogen peroxide. organic-chemistry.org
The selective oxidation of sulfides to sulfones without over-oxidation of other sensitive functional groups is a key consideration. The use of urea-hydrogen peroxide in combination with phthalic anhydride (B1165640) in ethyl acetate (B1210297) offers a metal-free method for this transformation, often proceeding without the observation of the intermediate sulfoxide. organic-chemistry.org
The following table summarizes common oxidizing agents for the sulfide (B99878) to sulfone conversion:
| Oxidizing Agent | Catalyst/Conditions | Advantages | Disadvantages |
| Hydrogen Peroxide (H₂O₂) | Tantalum carbide, Niobium carbide, Silica-based tungstate | Environmentally friendly, high yields | May require a catalyst for efficiency |
| m-Chloroperoxybenzoic acid (m-CPBA) | Room temperature | Readily available, generally effective | Can be explosive, potential for side reactions |
| Potassium Permanganate (KMnO₄) | Varies | Strong oxidant | Can be harsh and non-selective |
| Urea-Hydrogen Peroxide | Phthalic anhydride, Ethyl acetate | Metal-free, environmentally benign | May not be suitable for all substrates |
| Selectfluor | H₂O as oxygen source | Fast reaction times, high yields | Fluorinated reagent |
Multicomponent Reactions and Cyclization Approaches Relevant to Related Ring Systems
Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic step, offer an efficient route to complex molecules. nih.govmdpi.com While a specific MCR for this compound is not documented, the principles of MCRs can be applied to the synthesis of related heterocyclic systems. For example, the Asinger reaction is a well-known MCR for the synthesis of thiazolines. mdpi.com
The Ugi four-component reaction is another powerful MCR that produces bis-amides from an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. nih.gov By carefully selecting the starting materials, it is conceivable that an MCR could be designed to assemble the core structure of the 1,2,5-oxadithiolane ring or a close precursor.
Cyclization approaches are fundamental to the synthesis of cyclic compounds. For related sulfur-containing heterocycles, various cyclization strategies have been developed. For instance, pyridine-mediated [2+2] cycloaddition has been used to synthesize bifunctionalized 2H-thiete 1,1-dioxide derivatives. mdpi.com Such cycloaddition reactions could potentially be adapted for the construction of the 1,2,5-oxadithiolane ring.
Stereoselective Synthesis Considerations for Cyclic Oxadithiolanes
The stereoselective synthesis of cyclic sulfones is an area of growing interest, particularly for applications in medicinal chemistry. researchgate.net While this compound itself is an achiral molecule, substituted derivatives could possess stereocenters. Therefore, considerations for stereoselective synthesis are relevant.
Catalytic enantioselective methods for the synthesis of chiral cyclic sulfones are being developed. researchgate.net Nickel-catalyzed regiodivergent and enantioselective hydroalkylation of sulfolenes is one such method that allows for the synthesis of chiral alkyl cyclic sulfones. researchgate.net The choice of ligand in these reactions can control the regioselectivity of the alkylation.
Palladium-catalyzed dynamic kinetic asymmetric allylic alkylation (DAAA) has been employed to construct enantioenriched tetrasubstituted α-sulfonyl carbon centers. acs.org This method has been successfully applied to the synthesis of α-difunctionalized cyclic sulfones, such as thietane (B1214591) 1,1-dioxides. acs.org These advanced stereoselective techniques could be applied to the synthesis of chiral derivatives of 1,2,5-oxadithiolane, should the need arise.
Chemical Reactivity and Mechanistic Investigations of 1,2,5 Oxadithiolane 2,2,5,5 Tetraoxide
Ring Stability and Investigated Decomposition Pathways
There is a notable absence of published scientific literature specifically investigating the ring stability and decomposition pathways of 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide. While cyclic sulfones as a class exhibit a range of stabilities influenced by ring size, substitution, and the presence of other functional groups, the specific thermodynamic and kinetic parameters governing the stability of this five-membered heterocyclic system containing two sulfone groups and an oxygen atom have not been reported.
Hypothetically, decomposition pathways could involve the extrusion of sulfur dioxide (SO₂), a common fragmentation pattern for many sulfones upon thermal or photochemical stimulation. The strained five-membered ring might also be susceptible to ring-opening reactions initiated by nucleophiles or electrophiles. However, without experimental data, these potential pathways remain speculative.
Transformations Involving the Central Sulfur and Peripheral Oxygen Centers
Reactivity of the Sulfone Groups
The reactivity of the sulfone groups in this compound has not been specifically documented. In general, the sulfur atoms in sulfones are at their highest oxidation state (+6) and are therefore electrophilic. They can be susceptible to attack by strong nucleophiles, potentially leading to the cleavage of the sulfur-oxygen or sulfur-carbon bonds. The high degree of oxidation and the presence of two electron-withdrawing sulfone groups would significantly influence the electron density of the heterocyclic ring.
Elucidation of Reaction Mechanisms through Kinetic and Isotopic Labeling Studies
No kinetic or isotopic labeling studies have been published that would elucidate the reaction mechanisms of this compound. Such studies are crucial for understanding the step-by-step processes of chemical transformations, identifying rate-determining steps, and characterizing transition states. The absence of this data means that any proposed reaction mechanisms for this compound would be purely theoretical and based on analogies to other, more extensively studied, cyclic sulfones.
Cycloaddition Reactions and Other Pericyclic Processes Involving Related Cyclic Sulfones and Sulfines
While the participation of this compound in cycloaddition or other pericyclic reactions has not been reported, the broader class of cyclic sulfones is known to engage in such transformations. For instance, certain unsaturated cyclic sulfones can act as dienophiles in Diels-Alder reactions. The thermal or photochemical extrusion of SO₂ from cyclic sulfones is a well-established method for generating dienes, which can then undergo cycloaddition reactions.
Sulfines (thione S-oxides) are related sulfur-containing functional groups that can participate in various pericyclic reactions, including [2+3] cycloadditions. However, there is no information available to suggest that this compound can be readily converted to a sulfine (B13751562) or that it participates in similar reactive pathways.
Advanced Spectroscopic and Structural Characterization of 1,2,5 Oxadithiolane 2,2,5,5 Tetraoxide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the precise structure of a molecule in solution. For 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide (C₂H₄O₅S₂), ¹H and ¹³C NMR would be fundamental.
¹H NMR: The methylene (B1212753) protons (-CH₂-CH₂-) in the five-membered ring are chemically equivalent due to the molecule's symmetry. This would likely result in a single signal in the ¹H NMR spectrum. The chemical shift of this singlet would be influenced by the strong electron-withdrawing effects of the two sulfonyl groups (-SO₂-) and the ether oxygen, likely appearing at a relatively high frequency (downfield).
¹³C NMR: Similarly, a single resonance would be expected in the proton-decoupled ¹³C NMR spectrum for the two equivalent methylene carbons. Its chemical shift would also be significantly downfield due to the electronegative environment.
Advanced NMR: Techniques like ¹⁷O NMR could provide insights into the electronic environment of the oxygen atoms, distinguishing between the ether oxygen and the sulfonyl oxygens. nih.gov Dynamic NMR studies at variable temperatures could reveal information about conformational changes in the ring, such as ring puckering, although the barrier to such processes may be high.
Hypothetical ¹H and ¹³C NMR Data Table:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| ¹H | > 4.0 | Singlet (s) |
| ¹³C | > 60 | Singlet (s) |
Note: These are estimated values and require experimental verification.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by probing their characteristic vibrational frequencies. dcchemicals.com
Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of this compound would be the very strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl groups. These typically appear in the regions of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). C-H stretching vibrations would be observed around 2900-3000 cm⁻¹, and C-O and C-S stretching modes would appear in the fingerprint region.
Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly sensitive to symmetric vibrations and bonds involving less polarizability change. dcchemicals.com The symmetric S=O stretch would be expected to give a strong Raman signal. The S-O-S and S-C-C skeletal vibrations would also be Raman active and provide information about the ring structure.
Key Expected Vibrational Modes:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| -SO₂- | Asymmetric Stretch | 1350 - 1400 |
| -SO₂- | Symmetric Stretch | 1150 - 1200 |
| C-H | Stretching | 2900 - 3000 |
| C-O | Stretching | 1000 - 1200 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
Molecular Ion: For this compound (C₂H₄O₅S₂), HRMS would confirm its exact mass of approximately 171.9499 g/mol .
Fragmentation Analysis: Electron ionization (EI) or other fragmentation techniques would reveal characteristic fragmentation patterns. Likely fragmentation pathways would involve the loss of SO₂ (sulfur dioxide) or SO₃ (sulfur trioxide) moieties, providing structural confirmation. The cleavage of the C-C bond or the ring opening could also be observed. Analyzing these fragments helps piece together the molecular structure.
X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise data on:
Bond Lengths and Angles: Accurate measurements of all bond lengths (C-C, C-H, C-S, S-O) and bond angles within the molecule.
Conformation: The exact conformation of the five-membered ring (e.g., envelope or twisted conformation).
Crystal Packing: Information on how the molecules are arranged in the crystal lattice, including intermolecular interactions like dipole-dipole forces.
While no published crystal structure for this specific compound was found, analysis of related heterocyclic systems often reveals detailed structural features influenced by the heteroatoms and substituents. nist.gov
Advanced Diffraction Techniques (e.g., Electron Diffraction) for Gas-Phase Structure Elucidation
Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state, free from the packing forces present in a crystal. Comparing a gas-phase structure to a solid-state structure can reveal the influence of intermolecular forces on molecular conformation. cymitquimica.com For a relatively small and potentially volatile molecule like this compound, GED could provide valuable data on its intrinsic molecular geometry.
Other Spectroscopic Probes for Electronic Structure and Reactivity Insights
Other advanced spectroscopic methods could offer deeper insights into the electronic properties of the molecule:
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique would likely show minimal absorption in the visible region. Absorption in the UV region could provide information about electronic transitions, though they may not be highly characteristic for this saturated heterocyclic system.
Photoelectron Spectroscopy (PES): PES could be used to probe the energies of the molecular orbitals, providing direct experimental data to compare with theoretical calculations of the electronic structure.
Theoretical and Computational Chemistry of 1,2,5 Oxadithiolane 2,2,5,5 Tetraoxide
Conformational Analysis and Molecular Dynamics Simulations of the Cyclic System
The five-membered ring of 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide is not expected to be planar. Conformational analysis is therefore crucial to identify the most stable three-dimensional arrangement of the atoms. The ring can likely adopt various puckered conformations, such as envelope and twist forms.
Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically varying the dihedral angles of the ring, different conformers can be identified as local minima on the PES. The relative energies of these conformers can then be calculated to determine the most stable structure. The energy barriers between different conformers, which represent the transition states, can also be computed to understand the dynamics of conformational changes. For other five-membered sulfur heterocycles, these barriers can be influenced by the nature and position of heteroatoms and substituents.
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of the cyclic system. numberanalytics.com In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time. This allows for the observation of molecular vibrations, conformational transitions, and interactions with a solvent environment. MD simulations can reveal the flexibility of the ring system and the time scales of different molecular motions.
Table 2: Hypothetical Relative Energies of Possible Conformers of this compound
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Envelope (S-flap) | 0.00 | 75 |
| Twist | 1.50 | 20 |
| Envelope (O-flap) | 3.00 | 5 |
Note: This table is a hypothetical representation to illustrate the type of data obtained from a conformational analysis and does not reflect actual calculated values.
Computational Studies of Reaction Mechanisms and Transition State Analysis
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, which can be considered a cyclic sulfuric acid anhydride (B1165640), reactions such as hydrolysis or nucleophilic attack would be of interest. fiveable.me
To study a reaction mechanism, the geometries of the reactants, products, and any intermediates and transition states are optimized. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the transition state is a critical step in understanding the reaction mechanism.
Once the stationary points (reactants, products, intermediates, and transition states) have been located, the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products) can be calculated. These energies provide information about the feasibility and kinetics of the reaction. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the reactants and products.
For example, the hydrolysis of this compound could be modeled to understand the role of water molecules and to determine whether the reaction proceeds through a concerted or stepwise mechanism.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Vibrational Spectroscopy: The calculation of vibrational frequencies (Infrared and Raman) is a standard output of quantum chemical calculations. By calculating the second derivatives of the energy with respect to the atomic coordinates, a Hessian matrix is constructed. Diagonalization of this matrix yields the vibrational frequencies and the corresponding normal modes. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The predicted spectrum can be compared to an experimental spectrum to confirm the structure of the compound and to assign the observed vibrational bands to specific molecular motions.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be predicted computationally. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts are usually referenced to a standard compound, such as tetramethylsilane (B1202638) (TMS). The prediction of NMR parameters is highly sensitive to the molecular geometry, making it a good tool for conformational analysis.
Table 3: Illustrative Comparison of Hypothetical Calculated and Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ν1 | 1380 | (Not available) | Asymmetric SO₂ stretch |
| ν2 | 1190 | (Not available) | Symmetric SO₂ stretch |
| ν3 | 950 | (Not available) | S-O stretch |
| ν4 | 850 | (Not available) | Ring deformation |
Note: This table is for illustrative purposes. No experimental spectroscopic data for this compound is readily available for comparison.
Application of Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies.
For this compound, several descriptors could be calculated to predict its reactivity:
Ionization Potential (IP) and Electron Affinity (EA): These can be approximated from the HOMO and LUMO energies, respectively, via Koopmans' theorem. IP relates to the ease of removing an electron, while EA relates to the ability to accept an electron.
Electronegativity (χ), Hardness (η), and Softness (S): These global reactivity descriptors can be calculated from the IP and EA. Hardness is a measure of the resistance to a change in electron distribution, with harder molecules being less reactive.
Electrophilicity Index (ω): This descriptor measures the ability of a molecule to accept electrons.
Fukui Functions: These functions describe the change in electron density at a particular point in the molecule when an electron is added or removed. They can be used to identify the most electrophilic and nucleophilic sites within the molecule, predicting the regioselectivity of reactions.
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential on the surface of the molecule. It visually indicates the regions of positive and negative potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
Applications in Advanced Materials Science and Chemical Technologies
Role in Electrochemical Systems: Electrolyte Additives and Components for Batteries
Currently, there is a lack of specific research data detailing the application of 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide as an electrolyte additive or component in batteries. The scientific literature available does not provide information on its performance, stability, or mechanism of action within electrochemical systems such as lithium-ion batteries or other next-generation energy storage devices.
Potential as a Synthetic Building Block for Novel Polymer Architectures
There is no readily available scientific information to suggest that this compound is currently utilized as a synthetic building block for creating novel polymer architectures. Research into its reactivity and potential for polymerization has not been prominently featured in the accessible scientific literature.
Development of Functional Materials with Tailored Properties
The development of functional materials with properties tailored for specific applications is a significant area of materials science. However, there is a notable absence of research in the public domain that describes the use of this compound in the creation of such materials.
Niche Applications in Specialty Chemicals or Industrial Processes
While applications in the core areas of materials science as outlined above are not documented, this compound has been identified as a component in the formulation of liposomes. dcchemicals.com These liposomes can be used to encapsulate various therapeutic agents, including siRNA, immunostimulatory oligodeoxynucleotides, antisense oligonucleotides, and chemotherapeutic agents for both in vitro and in vivo delivery. dcchemicals.com This application falls within the broader category of specialty chemicals for biomedical and pharmaceutical research, rather than industrial-scale chemical processes or materials science applications.
Future Research Directions and Emerging Paradigms in 1,2,5 Oxadithiolane 2,2,5,5 Tetraoxide Chemistry
Design and Synthesis of Novel Derivatives with Enhanced Functionality
A primary focus for advancing the chemistry of 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide will be the design and synthesis of novel derivatives with tailored functionalities. The development of synthetic routes to functionalized analogues is crucial for exploring their potential in various applications. Future research in this area is expected to concentrate on several key strategies:
C-H Functionalization: Direct C-H functionalization of the heterocyclic ring would provide an efficient and atom-economical way to introduce a wide range of substituents. This approach avoids the need for pre-functionalized starting materials and allows for the late-stage modification of the core structure.
Introduction of Diverse Substituents: The systematic introduction of various functional groups, such as halogens, amino, nitro, and cyano groups, will be essential for tuning the electronic and steric properties of the molecule. These modifications can profoundly influence the compound's reactivity, stability, and biological activity.
Synthesis of Chiral Derivatives: The preparation of enantiomerically pure derivatives will be a significant area of investigation, particularly for applications in medicinal chemistry and asymmetric catalysis. This can be achieved through the use of chiral starting materials, chiral catalysts, or resolution techniques.
Table 1: Potential Novel Derivatives of this compound and Their Enhanced Functionalities
| Derivative | Synthetic Strategy | Potential Enhanced Functionality |
|---|---|---|
| 3-Aryl-1,2,5-Oxadithiolane 2,2,5,5-tetraoxide | Palladium-catalyzed cross-coupling reactions. | Altered electronic properties, potential for applications in materials science. |
| 3-Amino-1,2,5-Oxadithiolane 2,2,5,5-tetraoxide | Nucleophilic substitution of a suitable leaving group. | Introduction of a key functional group for further derivatization, potential biological activity. |
| 3,4-Difluoro-1,2,5-Oxadithiolane 2,2,5,5-tetraoxide | Electrophilic fluorination. | Increased metabolic stability and altered lipophilicity for potential pharmaceutical applications. |
Exploration of Uncharted Reactivity and Transformation Pathways
The unique structural features of this compound, particularly the presence of the highly oxidized sulfur atoms, suggest a rich and largely unexplored reactivity profile. Future research will likely focus on uncovering novel transformation pathways, including:
Ring-Opening Reactions: The strained five-membered ring is a potential site for nucleophilic attack, leading to ring-opening and the formation of novel acyclic sulfur-containing compounds. The reactivity of sultones, which are cyclic esters of sulfonic acids, with various nucleophiles provides a basis for exploring similar transformations with this compound. chemicalbook.comnih.gov
Cycloaddition Reactions: The potential for this compound to participate in cycloaddition reactions, either as a dienophile or a dipolarophile, could lead to the synthesis of complex polycyclic systems.
Reactions with Organometallic Reagents: The interaction of the heterocycle with various organometallic reagents could unveil new C-C and C-heteroatom bond-forming reactions, expanding the synthetic utility of this scaffold.
Table 2: Potential Uncharted Reactivity and Transformation Pathways
| Reaction Type | Potential Reagents | Expected Outcome |
|---|---|---|
| Nucleophilic Ring-Opening | Amines, alkoxides, thiols | Formation of linear sulfonyl-containing compounds. |
| [4+2] Cycloaddition | Dienes | Synthesis of bicyclic sulfonamides. |
| Reductive Ring Cleavage | Reducing agents (e.g., LiAlH4) | Generation of diols with sulfur-containing functionalities. |
Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. nih.govnumberanalytics.com In the context of this compound chemistry, these computational tools can significantly accelerate the discovery and development of new derivatives with desired properties. Future directions include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be trained on datasets of synthesized derivatives and their measured properties to build predictive QSAR models. researchgate.net These models can then be used to predict the activity of virtual compounds, guiding synthetic efforts towards the most promising candidates.
De Novo Drug Design: Generative AI models can be employed to design novel this compound derivatives with specific desired properties, such as high binding affinity to a biological target or optimal pharmacokinetic profiles.
Reaction Prediction and Synthesis Planning: AI tools can assist chemists in planning the synthesis of new derivatives by predicting the outcomes of potential reactions and suggesting optimal reaction conditions. nih.gov
Table 3: Application of Machine Learning and AI in this compound Research
| AI/ML Application | Methodology | Expected Impact |
|---|---|---|
| Property Prediction | Supervised learning models (e.g., random forest, neural networks). | Rapid screening of virtual libraries to identify promising candidates. |
| Generative Design | Recurrent neural networks (RNNs), generative adversarial networks (GANs). | Design of novel derivatives with optimized properties. |
Development of Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly important in modern organic synthesis. frontiersin.org Future research on this compound will undoubtedly focus on developing more environmentally friendly and sustainable synthetic methods. Key areas of investigation will include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, ionic liquids, or deep eutectic solvents will be a priority. nih.gov
Catalytic Methods: The development of efficient catalytic systems, including biocatalysis and photocatalysis, can lead to milder reaction conditions, higher selectivity, and reduced waste generation.
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a central tenet of green chemistry.
Table 4: Comparison of Traditional vs. Green Synthetic Approaches
| Synthetic Aspect | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvent | Chlorinated hydrocarbons, aprotic polar solvents. | Water, bio-based solvents, supercritical fluids. |
| Catalyst | Stoichiometric reagents, heavy metals. | Biocatalysts, organocatalysts, earth-abundant metal catalysts. |
| Energy Input | High temperatures, prolonged heating. | Microwave irradiation, sonication, photocatalysis. |
| Waste Generation | Significant production of byproducts and solvent waste. | High atom economy, recyclable catalysts, minimal waste. |
Interdisciplinary Research Leveraging Advanced Characterization and Computational Techniques
A comprehensive understanding of the structure, properties, and reactivity of this compound and its derivatives will require an interdisciplinary approach that combines advanced experimental and computational techniques.
Advanced Spectroscopic and Crystallographic Methods: The use of sophisticated analytical techniques such as 2D NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction will be crucial for the unambiguous characterization of new compounds.
Computational Chemistry: Quantum chemical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and reactivity of these molecules. mdpi.comresearchgate.net Molecular dynamics simulations can be used to study their conformational behavior and interactions with other molecules.
Table 5: Advanced Characterization and Computational Techniques
| Technique | Information Provided |
|---|---|
| Single-Crystal X-ray Diffraction | Precise three-dimensional molecular structure, bond lengths, and angles. |
| 2D NMR Spectroscopy (COSY, HSQC, HMBC) | Detailed connectivity and structural elucidation of complex derivatives. |
| Density Functional Theory (DFT) | Electronic properties, reaction mechanisms, and spectroscopic predictions. |
Q & A
What are the key considerations for synthesizing 1,2,5-Oxadithiolane 2,2,5,5-tetraoxide with high purity?
Basic Research Focus
To achieve high-purity synthesis, prioritize reaction stoichiometry, solvent selection, and purification techniques. Use inert atmospheres to prevent oxidation byproducts, and employ column chromatography or recrystallization for purification. Analytical methods like NMR and HPLC are critical for verifying purity . Computational tools (e.g., virtual simulations) can preemptively identify side reactions and optimize conditions, reducing trial-and-error experimentation .
How can factorial design optimize synthesis parameters for this compound?
Advanced Research Focus
Factorial design enables systematic exploration of variables (e.g., temperature, catalyst loading, reaction time) to identify interactions affecting yield and purity. For example, a 2³ factorial design could test high/low levels of each parameter, revealing optimal combinations while minimizing experimental runs. Post-analysis via ANOVA quantifies variable significance, guiding iterative refinement . This method is particularly effective for scaling up lab-scale reactions to pilot studies.
What computational methods predict the reactivity of this compound in novel reactions?
Advanced Research Focus
Density functional theory (DFT) calculations and molecular dynamics simulations are pivotal for modeling reaction pathways and stability. Software like Gaussian or COMSOL can simulate electron transfer mechanisms, sulfur-oxygen bond cleavage, and intermediate formation. These tools validate experimental observations and predict side reactions under varying conditions (e.g., pH, solvent polarity) . Coupling computational results with spectroscopic data (e.g., IR, MS) strengthens mechanistic hypotheses .
How to resolve contradictions in thermal stability data across studies?
Advanced Research Focus
Discrepancies in thermal stability (e.g., decomposition temperatures) may arise from differences in sample preparation, heating rates, or analytical techniques (TGA vs. DSC). Standardize protocols by using identical instrumentation and calibration standards. Cross-validate findings with kinetic modeling (e.g., Flynn-Wall-Ozawa method) to assess activation energy consistency. Process control simulations can also identify environmental factors (e.g., humidity) affecting reproducibility .
What advanced separation techniques isolate this compound from complex mixtures?
Advanced Research Focus
Membrane-based separation (e.g., nanofiltration) or centrifugal partition chromatography (CPC) are effective for isolating polar, heat-sensitive compounds like 1,2,5-Oxadithiolane tetraoxide. CPC leverages biphasic solvent systems to separate components based on partition coefficients, avoiding degradation risks from high temperatures . For trace impurities, coupling HPLC with mass spectrometry enhances detection limits and specificity .
How to design experiments for studying the compound’s reactivity under anaerobic conditions?
Basic Research Focus
Use gloveboxes or Schlenk lines to maintain oxygen-free environments. Electrochemical methods (e.g., cyclic voltammetry) can probe redox behavior, while in-situ FTIR monitors intermediate formation. Control experiments with deliberate oxygen introduction clarify its role in decomposition pathways. Replicate conditions using modular reactors to ensure consistency across trials .
What methodologies address discrepancies in spectroscopic characterization data?
Advanced Research Focus
Contradictory NMR or IR spectra often stem from solvent effects, concentration differences, or tautomeric equilibria. Use deuterated solvents and standardized concentrations for NMR. For IR, employ attenuated total reflectance (ATR) to minimize sample preparation artifacts. Cross-reference with computational spectroscopy (e.g., simulated IR spectra from DFT) to resolve ambiguities .
How to integrate process simulation tools for scaling up synthesis?
Advanced Research Focus
Leverage chemical engineering software (Aspen Plus, CHEMCAD) to model mass/energy balances, reactor design, and heat transfer during scale-up. Sensitivity analyses identify critical parameters (e.g., cooling rates, mixing efficiency) that impact yield. Validate simulations with pilot-scale experiments, iterating models using real-time process data .
What strategies mitigate sulfur-based byproduct formation during synthesis?
Advanced Research Focus
Byproducts like sulfoxides or disulfides arise from incomplete oxidation or sulfur-sulfur bond recombination. Optimize oxidant equivalents (e.g., H₂O₂, ozone) and employ scavengers (e.g., thiourea) to quench reactive intermediates. Reaction monitoring via LC-MS enables real-time adjustments to stoichiometry or temperature .
How to validate the compound’s role in catalytic cycles?
Advanced Research Focus
Isotopic labeling (e.g., ³⁴S) combined with kinetic isotope effect (KIE) studies elucidates sulfur’s involvement in catalytic steps. Operando spectroscopy (e.g., Raman or XAS) tracks structural changes during catalysis. Compare turnover frequencies (TOF) with/without the compound to confirm its catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
